molecular formula C12H14N2O4S B13975834 N-(2,6-Dioxopiperidin-3-yl)-4-methylbenzene-1-sulfonamide CAS No. 62143-64-0

N-(2,6-Dioxopiperidin-3-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B13975834
CAS No.: 62143-64-0
M. Wt: 282.32 g/mol
InChI Key: AZRVTASFPKYKNM-UHFFFAOYSA-N
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Description

N-(2,6-Dioxopiperidin-3-yl)-4-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 2,6-dioxopiperidin-3-yl group linked to a 4-methylphenylsulfonamide scaffold. The 2,6-dioxopiperidine moiety is a hallmark of compounds targeting proteasomal degradation pathways, particularly those involved in cereblon E3 ligase modulation. This structural motif is critical for binding to cereblon, a protein implicated in the ubiquitination and degradation of disease-related substrates, making such compounds of interest in oncology and immunology research. The sulfonamide group enhances solubility and may influence pharmacokinetic properties, while the methyl substituent on the benzene ring could modulate steric and electronic interactions with biological targets.

Properties

CAS No.

62143-64-0

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H14N2O4S/c1-8-2-4-9(5-3-8)19(17,18)14-10-6-7-11(15)13-12(10)16/h2-5,10,14H,6-7H2,1H3,(H,13,15,16)

InChI Key

AZRVTASFPKYKNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dioxo-3-piperidinyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a piperidinyl derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dioxo-3-piperidinyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidinyl ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-(2,6-dioxo-3-piperidinyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dioxo-3-piperidinyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other cereblon-binding molecules, particularly those containing the 2,6-dioxopiperidine core. A notable analogue is 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide (referenced in European Patent Bulletin EP 2023 ). Below is a comparative analysis:

Feature N-(2,6-Dioxopiperidin-3-yl)-4-methylbenzene-1-sulfonamide 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide
Core Structure Benzene-sulfonamide linked to dioxopiperidine Isoindolinone-difluoroacetamide linked to dioxopiperidine
Key Substituents 4-Methylphenyl group 4-Chlorophenyl and difluoroacetamide groups
Molecular Weight ~280 g/mol (estimated) ~520 g/mol (reported in patent )
Solubility Likely moderate (sulfonamide enhances hydrophilicity) Potentially lower due to lipophilic isoindolinone and chlorophenyl groups
Biological Target Cereblon E3 ligase (inferred from structural homology) Explicitly designed for cereblon binding and proteolysis-targeting chimera (PROTAC) applications

Mechanistic and Pharmacological Differences

  • Target Engagement: While both compounds likely bind cereblon, the isoindolinone derivative in the patent is optimized for forming ternary complexes with cereblon and substrate proteins (e.g., IKZF1/3 in multiple myeloma), facilitating their ubiquitination . In contrast, the simpler sulfonamide structure of the target compound may lack the extended pharmacophore required for high-affinity substrate recruitment.
  • Synthetic Complexity: The patent compound’s multi-ring system (isoindolinone) and fluorinated acetamide group increase synthetic complexity compared to the straightforward sulfonamide linkage in the target compound.

Research Findings and Limitations

Available Data

  • Patent Compound (EP 2023) : Demonstrated efficacy in preclinical models of myeloma, with formulations optimized for oral bioavailability .
  • Target Compound: No direct preclinical or clinical data are available in the provided evidence. Its activity is inferred from structural homology to cereblon binders.

Knowledge Gaps

  • Direct comparative studies on cereblon-binding affinity, degradation efficiency, or toxicity profiles are absent.
  • The impact of the sulfonamide group on proteasomal degradation versus off-target effects (e.g., carbonic anhydrase inhibition) remains uncharacterized.

Biological Activity

N-(2,6-Dioxopiperidin-3-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H14N2O4SC_{12}H_{14}N_{2}O_{4}S and a molecular weight of approximately 286.32 g/mol. Its structure features a sulfonamide group attached to a 2,6-dioxopiperidine ring, which is believed to contribute to its biological activity.

Research indicates that this compound exhibits significant enzyme inhibition properties. It primarily acts as an inhibitor of certain enzymes and receptors involved in various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound inhibits enzymes linked to cancer cell proliferation.
  • Receptor Modulation : It interacts with specific receptors that may play roles in inflammatory responses.

Anticancer Properties

Recent studies have demonstrated the compound's effectiveness against multiple myeloma (MM) cells. For instance, a derivative of this compound showed comparable activity to lenalidomide in inhibiting NCI-H929 cells with an IC50 value of 2.25 µM .

Table 1: Anticancer Activity of this compound

CompoundCell LineIC50 (µM)Comparison with Lenalidomide
10aNCI-H9292.25Comparable (1.12 µM)
U29325.86Comparable (3.24 µM)

Immunomodulatory Effects

The compound also demonstrates immunomodulatory effects by inhibiting TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The IC50 for TNF-α inhibition was found to be 0.76 µM, indicating significant anti-inflammatory potential .

Table 2: Immunomodulatory Activity

CompoundTNF-α Inhibition IC50 (µM)Cell Viability at 20 µM (%)
10a0.7694
Lenalidomide0.1386

Case Studies

Several case studies have highlighted the compound's potential in treating malignancies and inflammatory conditions:

  • Case Study on Multiple Myeloma : A study demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis in NCI-H929 cells, confirming its efficacy as an anticancer agent .
  • Cell Cycle Analysis : The compound induced G0/G1 cell cycle arrest in treated cells, further supporting its role as a therapeutic agent against cancer .

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